Diethylselenium Dibromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethylselenium Dibromide is an organoselenium compound characterized by the presence of two bromine atoms and a selenium atom bonded to an ethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethylselenium Dibromide typically involves the reaction of ethylene with bromine in the presence of a selenium sourceThe reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination of ethylene followed by selenium incorporation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

Diethylselenium Dibromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives.

科学的研究の応用

Diethylselenium Dibromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Diethylselenium Dibromide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, often participating in redox reactions and forming selenoenzymes. These interactions can modulate various cellular processes, contributing to the compound’s biological effects .

類似化合物との比較

Similar Compounds

1,2-Dibromoethane: Similar in structure but lacks the selenium atom, making it less versatile in certain applications.

Dibromomethane: Contains two bromine atoms but no selenium, limiting its reactivity compared to Diethylselenium Dibromide.

Selenomethionine: Contains selenium but in a different chemical environment, leading to distinct properties and applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .

生物活性

Diethylselenium dibromide (DESDB) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of DESDB, supported by data tables, case studies, and detailed research findings.

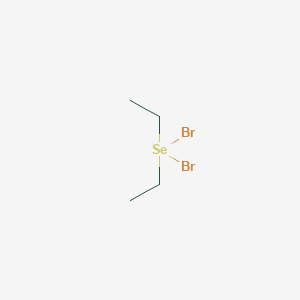

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H8Br2Se

- Molecular Weight : 284.98 g/mol

- Appearance : Colorless to pale yellow liquid

1. Antitumor Activity

Research indicates that organoselenium compounds, including DESDB, exhibit antitumor properties. The mechanisms through which DESDB exerts its effects include:

- Induction of Apoptosis : DESDB has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.

- Inhibition of Cell Proliferation : Studies have demonstrated that DESDB can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

A study by Lei et al. highlighted that selenium compounds can enhance the efficacy of certain chemotherapeutic agents, suggesting a synergistic effect that may improve treatment outcomes in cancer therapy .

2. Enzyme Inhibition

DESDB has been found to inhibit specific enzymes, which may contribute to its biological activity:

- Salivary Amylase Inhibition : Research indicates that DESDB can inhibit salivary amylase activity, which is crucial for carbohydrate metabolism. This inhibition could have implications for metabolic disorders .

- Selenoenzyme Modulation : Organoselenium compounds are known to interact with selenoenzymes, potentially altering their activity and impacting redox homeostasis in cells.

Case Study 1: Anticancer Effects

In a controlled study involving various cancer cell lines, DESDB was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The study concluded that DESDB effectively reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Activity

Another investigation assessed the impact of DESDB on salivary amylase activity. The results demonstrated significant inhibition at higher concentrations:

| Concentration (mM) | Amylase Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 40 |

This inhibition suggests potential applications in managing conditions related to carbohydrate metabolism .

Research Findings

Recent studies have focused on the broader implications of selenium compounds in human health:

- Selenium's Role in Cancer Prevention : A review highlighted that selenium compounds may play a role in preventing certain cancers by enhancing immune response and reducing oxidative stress .

- Toxicological Profiles : While organoselenium compounds like DESDB show promise, understanding their toxicological profiles is essential. Research indicates that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity .

特性

IUPAC Name |

[dibromo(ethyl)-λ4-selanyl]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVPIAHDGCXQNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se](CC)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Diethylselenium Dibromide contribute to the reduction of tertiary amides and nitriles when combined with Sodium Borohydride?

A1: The research paper [] suggests that this compound doesn't act as a direct reducing agent. Instead, it reacts with Sodium Borohydride in Tetrahydrofuran (THF) to generate borane in situ. This borane species is proposed to be the active reducing agent for the conversion of tertiary amides and nitriles to their corresponding amines. The exact mechanism of borane generation and its subsequent interaction with the substrates requires further investigation.

Q2: What is the significance of the observed selectivity towards tertiary amides and nitriles in this reduction reaction?

A2: The research highlights a key advantage of this reaction system: its selectivity. The combination of Sodium Borohydride and this compound specifically reduces tertiary amides and nitriles []. This is significant because it allows for the targeted reduction of these functional groups in the presence of other reducible groups, offering a valuable tool for complex molecule synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。